molecular formula C16H23N3O3 B4598228 N-(2-methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide

N-(2-methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B4598228
M. Wt: 305.37 g/mol
InChI Key: CZTXMNVYVFPXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.37 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is 305.17394160 g/mol and the complexity rating of the compound is 370. The solubility of this chemical has been described as >45.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Potential

Research on derivatives of morpholine compounds, including those with similar structures to N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, has demonstrated promising antioxidant activities. A study involving QSAR-analysis of certain morpholine derivatives highlighted their potential as antioxidants. The analysis showed that antioxidant activity could be influenced by various molecular descriptors, such as lipophilicity, polarization, and the magnitude of the dipole moment, indicating the theoretical basis for designing new potential antioxidants (Drapak et al., 2019).

Antibacterial and Anticancer Properties

The modification of biodegradable polymers with morpholine and other amino compounds has shown promise in biomedical applications, including antibacterial and anticancer activities. For example, polymers functionalized with morpholine demonstrated reasonable antioxidant activity and potential anticancer effects against specific cancer cell lines, highlighting the versatility of morpholine derivatives in medical applications (Abdelwahab et al., 2019).

Drug Delivery Systems

Morpholine derivatives have been explored as prodrugs for enhancing the solubility and delivery of active pharmaceutical ingredients. Studies on morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen, a non-steroidal anti-inflammatory drug, have shown that these prodrugs can significantly enhance skin permeation, demonstrating their potential for topical drug delivery applications (Rautio et al., 2000).

Synthesis and Characterization of Novel Compounds

The synthesis and evaluation of new morpholine-based compounds have been an area of intense research focus. Studies have developed efficient synthetic methodologies for morpholine derivatives, leading to the discovery of compounds with various biological activities. For instance, the microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction demonstrates the advancements in chemical synthesis techniques that enable the rapid production of morpholine-based compounds (Aljohani et al., 2019).

Properties

IUPAC Name

N'-(2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-13-5-2-3-6-14(13)18-16(21)15(20)17-7-4-8-19-9-11-22-12-10-19/h2-3,5-6H,4,7-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTXMNVYVFPXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.